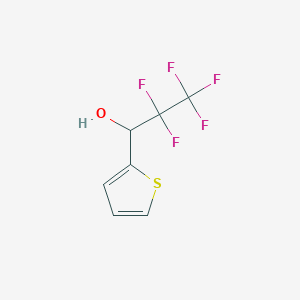

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is an organic compound characterized by the presence of both a pentafluoropropanol group and a thienyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol typically involves the reaction of a thienyl derivative with a pentafluoropropanol precursor. One common method involves the use of a Grignard reagent, where the thienyl magnesium bromide reacts with pentafluoropropanol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

The compound's structural characteristics allow it to function as a potential intermediate in the synthesis of biologically active molecules. Its fluorinated nature may enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability.

- Case Study : Research has indicated that fluorinated alcohols can significantly affect the activity of certain enzyme inhibitors. For instance, compounds similar to 2,2,3,3,3-pentafluoro-1-(2-thienyl)propane-1-ol have shown promise in inhibiting specific cancer-related enzymes, suggesting potential therapeutic applications in oncology.

Material Science

Due to its unique fluorinated structure, this compound can be utilized in developing advanced materials with specific surface properties.

- Fluoropolymer Synthesis : The compound can serve as a precursor in synthesizing fluoropolymers that exhibit high chemical resistance and low surface energy. These materials are beneficial for applications requiring non-stick or anti-corrosive properties.

Chemical Synthesis

The compound can act as a versatile building block for synthesizing other complex molecules due to its reactive hydroxyl group and fluorinated carbon backbone.

- Synthetic Pathways : Various synthetic methodologies have been explored for utilizing this compound in organic synthesis. For example:

- Fluorination Reactions : It can be used as a starting material for further fluorination reactions to create more complex fluorinated compounds.

- Cross-Coupling Reactions : The presence of the thiophene moiety allows for cross-coupling reactions with other electrophiles, enabling the formation of diverse organic frameworks.

Comparative Analysis of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Pharmaceutical | Enhanced bioavailability and metabolic stability | Drug synthesis for cancer treatment |

| Material Science | High chemical resistance and low surface energy | Non-stick coatings and anti-corrosive materials |

| Chemical Synthesis | Versatile building block for complex molecules | Precursor for fluorinated compounds |

Mecanismo De Acción

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thienyl group contributes to the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,3-Pentafluoro-1-propanol: Similar in structure but lacks the thienyl group.

2,2,3,3-Tetrafluoro-1-propanol: Contains one less fluorine atom, resulting in different chemical properties.

1,1,1,3,3,3-Hexafluoro-2-propanol: Contains an additional fluorine atom, leading to increased reactivity.

Uniqueness

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is unique due to the combination of the pentafluoropropanol and thienyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various scientific and industrial applications.

Actividad Biológica

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is a fluorinated alcohol with significant potential in various biological applications. Its unique chemical structure, characterized by a high degree of fluorination and the presence of a thiophene ring, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C7H5F5OS

- Molar Mass : 232.17 g/mol

- CAS Number : Not specified in the sources

The compound's structure is illustrated below:

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its cytotoxic effects and potential as an anticancer agent. The compound's fluorinated nature may enhance its bioactivity through increased lipophilicity and altered metabolic pathways.

Cytotoxicity Studies

A significant study evaluated the cytotoxic effects of various fluorinated compounds, including this compound against human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against breast cancer cells (MCF-7), surpassing that of traditional chemotherapeutic agents like Tamoxifen .

Table 1: Cytotoxicity Results Against MCF-7 Cells

The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies suggest that the compound may disrupt cellular signaling pathways critical for cancer cell survival .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized a series of fluorinated alcohols and evaluated their effects on MCF-7 cells using the MTT assay. The study found that the pentafluorinated compound not only inhibited cell proliferation but also induced apoptosis at concentrations that were non-toxic to normal cells .

Case Study 2: Teratogenicity Assessment

A teratogenicity study conducted on rats revealed that while the compound has promising anticancer properties, it also poses risks during pregnancy. Pregnant rats exposed to high doses showed developmental issues in offspring . This highlights the importance of evaluating both therapeutic benefits and potential risks associated with fluorinated compounds.

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoro-1-thiophen-2-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDMXHLSCSOUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(C(F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.